(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol
Description
(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol (referred to as AM-0216 in ) is a small-molecule inhibitor targeting NF-κB-inducing kinase (NIK), a key regulator of non-canonical NF-κB signaling. This pathway is implicated in malignancies, autoimmune diseases, and inflammation .
Properties
Molecular Formula |
C19H17N5OS |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2R)-4-[1-(2-aminopyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C19H17N5OS/c1-19(25,17-21-9-11-26-17)7-4-13-2-3-14-6-10-24(15(14)12-13)16-5-8-22-18(20)23-16/h2-3,5,8-9,11-12,25H,6,10H2,1H3,(H2,20,22,23)/t19-/m1/s1 |
InChI Key |
FSQNPXFFFUDCCO-LJQANCHMSA-N |
Isomeric SMILES |
C[C@@](C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O |
Canonical SMILES |
CC(C#CC1=CC2=C(CCN2C3=NC(=NC=C3)N)C=C1)(C4=NC=CS4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Pyrimidine Ring: This can be done via a nucleophilic substitution reaction where an appropriate aminopyrimidine derivative is introduced.
Formation of the Thiazole Ring: This can be synthesized through Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Coupling Reactions: The final steps might involve coupling reactions to attach the various rings to the but-3-yn-2-ol backbone, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiazole rings.
Reduction: Reduction reactions might target the pyrimidine ring or the alkyne group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Indoline core | Bicyclic structure |
| Thiazole ring | Five-membered heterocyclic structure |
| 2-Aminopyrimidine moiety | Contains amino and pyrimidine groups |
Biological Activities
Research indicates that (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol possesses significant biological activities, particularly as an inhibitor of specific kinases involved in cancer pathways.
Table 2: Biological Targets and Activities
| Target | Activity Description |
|---|---|
| Kinases | Inhibition of cancer signaling pathways |
| NF-kB Pathway | Modulation of immune responses |
| Cell Proliferation | Potential to reduce tumor growth |
Case Study: Synthesis Approach
A documented synthesis pathway includes the use of palladium-catalyzed coupling reactions to form the indoline and thiazole components, followed by selective hydroxylation at the butynol position.
Therapeutic Implications
The compound's potential applications extend into several therapeutic areas:
- Cancer Therapy : As a targeted therapy for various cancers through kinase inhibition.
- Immune Modulation : By influencing pathways that regulate immune responses, it may serve as a treatment for autoimmune diseases.
- Neurodegenerative Disorders : Preliminary studies suggest possible neuroprotective effects due to its antioxidant properties.
Table 3: Therapeutic Areas and Potential Applications
| Therapeutic Area | Application Description |
|---|---|
| Cancer Therapy | Targeted inhibition of cancer pathways |
| Immune Modulation | Regulation of immune responses |
| Neuroprotection | Potential antioxidant effects |
Mechanism of Action
The mechanism of action of ®-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, G-protein-coupled receptors, or ion channels.
Comparison with Similar Compounds
Chemical Structure :
- Core scaffold: Features an indoline moiety linked to a 2-aminopyrimidine group, a thiazole ring, and a chiral but-3-yn-2-ol backbone.
- Molecular formula : C₁₉H₁₆ClN₅OS ( lists a chloro-derivative; the exact formula for AM-0216 may vary slightly depending on substituents).
- Molecular weight : 397.88 g/mol (for the chloro-analog in ).
- Chirality : The R -configuration at the chiral center is critical for activity .
Mechanism of Action :
AM-0216 inhibits NIK by binding to its kinase domain, blocking downstream signaling pathways that promote cell survival and proliferation in cancers like multiple myeloma .
Comparison with Structurally Similar Compounds
AM-0561: Chloro-Substituted Analog
Structure :
Key Properties :
- Molecular formula : C₂₀H₁₅ClN₆OS (estimated).
- However, the imidazo[1,2-a]pyridine group may reduce solubility compared to AM-0216 .
AM-0650: S-Enantiomer of AM-0216
Structure :
Key Properties :
Urea-Based Thiazolyl Compounds ()
While structurally distinct from AM-0216, urea derivatives with thiazole moieties (e.g., 1f , 1g , 8j ) provide insights into thiazole’s role in medicinal chemistry:
| Compound | Key Features | Yield (%) | Melting Point (°C) | ESI-MS (m/z) |
|---|---|---|---|---|
| 1f | Trifluoromethylphenyl urea | 70.7 | 198–200 | 667.9 [M−2HCl+H]+ |
| 1g | Hydroxybenzylidene hydrazinyl | 78.4 | 205–207 | 638.1 [M−2HCl+H]+ |
| 8j | Chloromethylthiazolylphenyl urea | 52.7 | – | 412.1 [M+H]+ |
Relevance to AM-0216 :
In Vitro Activity
Structural-Activity Relationship (SAR) Insights
- Chirality : The R -configuration in AM-0216 optimizes spatial alignment with NIK’s active site .
- Aminopyrimidine vs. Chloropyrimidine: The 2-amino group in AM-0216 facilitates hydrogen bonding, while AM-0561’s chloro-group may enhance hydrophobic interactions .
- Indoline vs. Imidazo[1,2-a]pyridine : Indoline’s planar structure improves binding affinity compared to bulkier heterocycles .
Biological Activity
(R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol is a complex organic compound with significant potential in medicinal chemistry, particularly in cancer treatment. Its unique structure, which includes an indoline core and a thiazole ring, suggests various biological activities, particularly as an inhibitor of kinases involved in cancer pathways.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₁₃N₅OS, featuring multiple functional groups that enhance its reactivity and biological interactions. The presence of the hydroxyl group (-OH) at the butynol position contributes to its potential as a therapeutic agent.
Research indicates that (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol primarily acts through the inhibition of specific kinases, particularly those involved in the non-canonical nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This pathway is crucial for tumor progression and immune response modulation .
Anticancer Potential
The compound has shown promising results in inhibiting cancer cell proliferation. It targets various cancer cell lines through mechanisms that include:
- Kinase Inhibition : It specifically inhibits kinases that modulate signaling pathways involved in cell survival and proliferation.
- NF-kB Pathway Modulation : By interfering with this pathway, it reduces tumor growth and enhances apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against several cancer types. For instance, it has been reported to significantly reduce cellular levels of prostaglandin E₂ (PGE₂), a lipid compound involved in inflammation and tumorigenesis. The reduction rates vary among different analogs but can reach up to 98% in some cases .
Study 1: Inhibition of COX Enzymes
A study evaluated various 2-amino-thiazole derivatives, revealing that compounds similar to (R)-4-(1-(2-Aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol exhibited strong inhibition of cyclooxygenase (COX) enzymes, which are often overexpressed in tumors. Compounds demonstrated IC₅₀ values ranging from 0.84 to 1.39 μM for COX inhibition .
Study 2: Structural Activity Relationship (SAR)
A comprehensive SAR analysis highlighted that modifications on the thiazole and indoline rings could enhance biological activity. For example, introducing methyl or hydroxyl groups at specific positions significantly increased anticancer potency .
Data Table: Biological Activity Summary
| Activity Type | Target | IC₅₀ Value (μM) | Notes |
|---|---|---|---|
| COX Inhibition | COX Enzymes | 0.84 - 1.39 | Strong inhibition observed |
| PGE₂ Reduction | Various Cancer Cell Lines | Up to 98% reduction | Effective across multiple analogs |
| Kinase Inhibition | NF-kB Pathway Kinases | < 30 | Significant modulation of tumor growth |
Q & A
Q. What are the common synthetic strategies for constructing the thiazole and aminopyrimidine moieties in (R)-4-(1-(2-aminopyrimidin-4-yl)indolin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol?
- Methodological Answer : The thiazole ring is typically synthesized via cyclization reactions using thiourea derivatives or 2-aminothiazol-4(5H)-one precursors under acidic reflux conditions (e.g., acetic acid, 3–5 hours) . For the 2-aminopyrimidine moiety, nucleophilic substitution on 2-chloropyrimidine derivatives with indoline-based amines is a common approach, often requiring palladium-catalyzed cross-coupling for regioselectivity . Multi-step protocols involving Sonogashira coupling for the alkyne bridge and stereocontrol via chiral resolution (e.g., HPLC) are critical for the (R)-configured alcohol .
Q. Table 1: Key Synthetic Steps
Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodological Answer :
- FT-IR : Validates functional groups (e.g., ν(N-H) at 3209–3388 cm⁻¹, ν(C≡C) at ~2200 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves aromatic protons, alkyne signals, and stereochemistry via NOESY .
- X-ray Crystallography : Absolute configuration confirmation, especially for the (R)-alcohol, via single-crystal analysis (R factor < 0.05) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the yield of the Sonogashira coupling step in the synthesis of the but-3-yn-2-ol core?
- Methodological Answer : Systematic optimization involves:
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(PPh₃)₂ with CuI co-catalysts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance alkyne activation .
- Temperature Control : 60–80°C balances reaction rate and side-product formation .
- Monitoring : Use HPLC or TLC to track intermediates and adjust stoichiometry dynamically .
Q. How can contradictions between spectroscopic data and computational predictions for the compound’s conformation be resolved?
- Methodological Answer :
- Cross-Validation : Compare experimental (X-ray/NMR) and computational (DFT) data to identify discrepancies in torsion angles or hydrogen bonding .
- Solvent Modeling : Include solvent effects in DFT calculations (e.g., PCM model for DMSO) to improve agreement with NMR chemical shifts .
- Dynamic Effects : Use molecular dynamics (MD) simulations to account for flexible regions (e.g., alkyne rotation) .
Q. What strategies validate the enantiomeric purity of the (R)-configured alcohol moiety?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to separate enantiomers .
- Optical Rotation : Compare [α]D values with literature data for (R)-vs. (S)-isomers .
- X-ray Anomalous Dispersion : Confirm absolute configuration via heavy-atom derivatives (e.g., bromine substitution) .
Q. What stability considerations are critical for this compound under various storage conditions?
- Methodological Answer :
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>150°C common for heterocycles) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the thiazole ring .
- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., acidic conditions cleave the alkyne bridge) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
